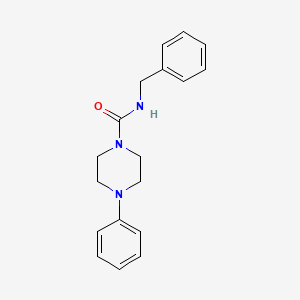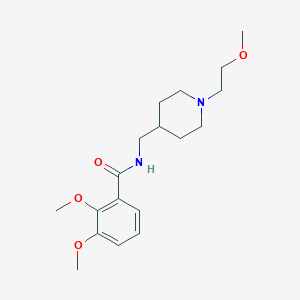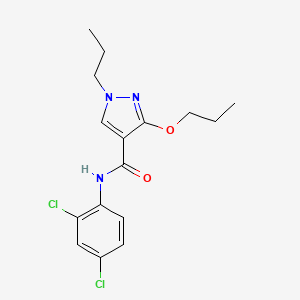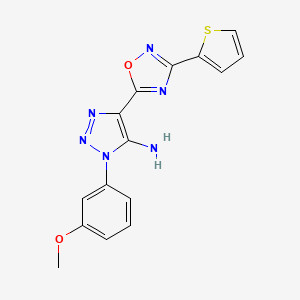
4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide, also known as DMPO, is a spin-trapping agent that is widely used in scientific research. It has been used in various fields of research, such as biochemistry, pharmacology, and toxicology. DMPO is a stable and non-toxic compound that has been proven to be a useful tool in the study of free radicals and reactive oxygen species (ROS).
Mécanisme D'action
4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide works by trapping free radicals and ROS, which are highly reactive and short-lived molecules. When this compound reacts with free radicals, it forms stable adducts that can be detected and analyzed using various techniques such as electron spin resonance (ESR) spectroscopy. This compound can trap a wide range of free radicals, including hydroxyl radicals, superoxide radicals, and nitric oxide radicals.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and damage in various tissues and organs, including the liver, heart, and brain. This compound has also been shown to have anti-inflammatory properties and to inhibit the production of cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide in lab experiments is its stability and non-toxicity. This compound is a stable compound that can be stored for long periods without degradation. It is also non-toxic and does not interfere with the normal functioning of cells and tissues. However, one limitation of using this compound is its relatively low reactivity with some free radicals, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide. One area of research is the development of new spin-trapping agents that are more reactive and selective than this compound. Another area of research is the use of this compound in the study of oxidative stress and damage in human diseases, such as cancer and cardiovascular disease. Finally, the use of this compound in the development of new therapeutic agents with antioxidant and anti-inflammatory properties is an exciting area of research that holds promise for the treatment of various diseases.
Méthodes De Synthèse
4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide can be synthesized by the reaction of pyridine N-oxide with 2,6-dimethyltetrahydropyran in the presence of a catalyst. The reaction produces this compound as a white crystalline solid with a yield of around 50%.
Applications De Recherche Scientifique
4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide has been widely used in scientific research as a spin-trapping agent to study free radicals and ROS. It is commonly used in the field of biochemistry to study the oxidative stress and damage caused by free radicals. This compound can also be used to study the mechanism of action of various drugs and to evaluate their antioxidant properties. In pharmacology, this compound has been used to study the effect of drugs on the production of ROS and to evaluate their potential as therapeutic agents.
Propriétés
IUPAC Name |
4-(2,6-dimethyloxan-4-yl)-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-12(8-10(2)15-9)11-3-5-13(14)6-4-11/h3-6,9-10,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEIANNQTQKHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C2=CC=[N+](C=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B2669277.png)


![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)



![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B2669292.png)




![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2669299.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,4-dinitrobenzamide](/img/structure/B2669300.png)